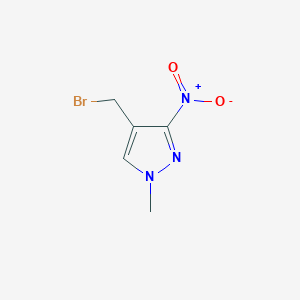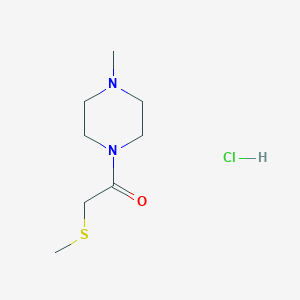
1-(4-甲基哌嗪-1-基)-2-甲硫基乙酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antifungal properties
科学研究应用
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride has several scientific research applications, including:
作用机制
Target of Action
Related compounds such as sotorasib, which is also a piperazine derivative, have been found to target the kras protein . KRAS is a protein that plays a crucial role in cell signaling and regulation .
Mode of Action
Similar compounds like sotorasib act by inhibiting the kras protein, which is often mutated in various types of cancers . This inhibition prevents the protein from signaling cell growth and division, thereby slowing the progression of cancer .
Biochemical Pathways
Compounds with similar structures, such as sotorasib, affect the map kinase pathway . This pathway is involved in regulating cell growth and division .
Result of Action
Similar compounds like sotorasib have been found to inhibit the growth of cancer cells by blocking the activity of the mutated kras protein .
生化分析
Biochemical Properties
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The interaction between 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride and carbonic anhydrase may involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play crucial roles in the inflammatory response . By modulating the levels of these cytokines, 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can impact cellular functions related to inflammation and immune response.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride involves several key interactions at the molecular level. This compound may bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been suggested that 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride may change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride in in vitro or in vivo studies has been associated with alterations in cellular functions, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels.
Metabolic Pathways
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
准备方法
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methylpiperazine with 2-chloroethyl methyl sulfide under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
化学反应分析
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can be compared with other similar piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)methanone: This compound has similar structural features but lacks the methylsulfanyl group, which may result in different pharmacological properties.
1-(4-Methylpiperazin-1-yl)-2-chloroethanone: This compound has a chloro group instead of the methylsulfanyl group, which can affect its reactivity and biological activity.
The uniqueness of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride lies in its specific combination of functional groups, which contribute to its distinct chemical and pharmacological properties .
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-9-3-5-10(6-4-9)8(11)7-12-2;/h3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHIEQVAIQKXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
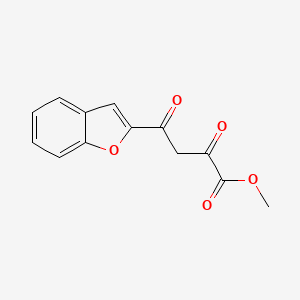
![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)
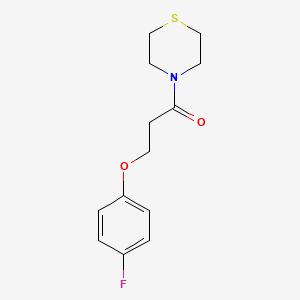
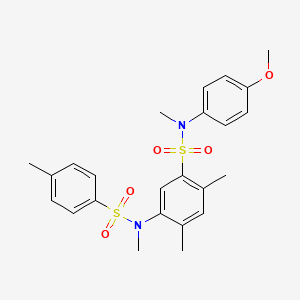
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)
![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)
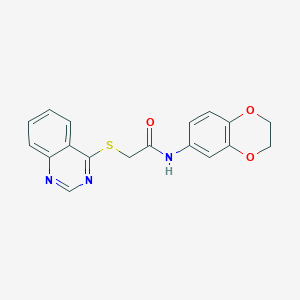
![2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2542533.png)
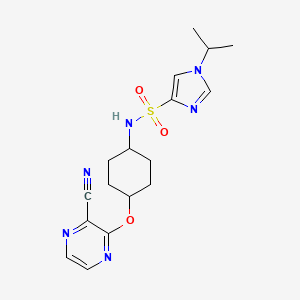
![4-(benzenesulfonyl)-6-[(9H-carbazol-9-yl)methyl]morpholin-2-one](/img/structure/B2542535.png)
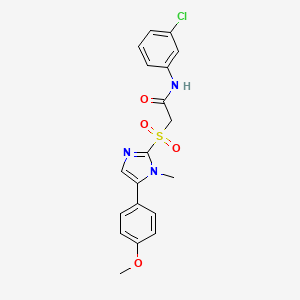
![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)
![5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B2542540.png)
